Fluoroacetic Acid
Fluoroacetic Acid
Fluoroacetic acid appears as a colorless crystalline solid. May be toxic by ingestion. Used to make other chemicals.
Fluoroacetic acid is a haloacetic acid that is acetic acid in which one of the methyl hydrogens is substituted by fluorine. It has a role as an EC 4.2.1.3 (aconitate hydratase) inhibitor. It is an organofluorine compound and a haloacetic acid. It is a conjugate acid of a fluoroacetate.
Fluoroacetic acid is a haloacetic acid that is acetic acid in which one of the methyl hydrogens is substituted by fluorine. It has a role as an EC 4.2.1.3 (aconitate hydratase) inhibitor. It is an organofluorine compound and a haloacetic acid. It is a conjugate acid of a fluoroacetate.
Brand Name:
Vulcanchem
CAS No.:
144-49-0
VCID:
VC0127962
InChI:
InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5)
SMILES:
C(C(=O)O)F
Molecular Formula:
C2H3FO2
CH2FCOOH
C2H3FO2
CH2FCOOH
C2H3FO2
Molecular Weight:
78.04 g/mol
Fluoroacetic Acid
CAS No.: 144-49-0
Reference Standards
VCID: VC0127962
Molecular Formula: C2H3FO2
CH2FCOOH
C2H3FO2
Molecular Weight: 78.04 g/mol
CAS No. | 144-49-0 |
---|---|
Product Name | Fluoroacetic Acid |
Molecular Formula | C2H3FO2 CH2FCOOH C2H3FO2 |
Molecular Weight | 78.04 g/mol |
IUPAC Name | 2-fluoroacetic acid |
Standard InChI | InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5) |
Standard InChIKey | QEWYKACRFQMRMB-UHFFFAOYSA-N |
SMILES | C(C(=O)O)F |
Canonical SMILES | C(C(=O)O)F |
Boiling Point | 329 °F at 760 mm Hg (EPA, 1998) 168.0 °C 168 °C 165 °C |
Colorform | Needles Colorless needles Colorless crystal |
Density | 1.3693 at 97 °F (EPA, 1998) 1.3693 g/cu cm at 36 °C Relative density (water = 1): 1.37 |
Melting Point | 95.4 °F (EPA, 1998) 35.2 °C |
Physical Description | Fluoroacetic acid appears as a colorless crystalline solid. May be toxic by ingestion. Used to make other chemicals. ODOURLESS COLOURLESS CRYSTALS. |
Description | Fluoroacetic acid appears as a colorless crystalline solid. May be toxic by ingestion. Used to make other chemicals. Fluoroacetic acid is a haloacetic acid that is acetic acid in which one of the methyl hydrogens is substituted by fluorine. It has a role as an EC 4.2.1.3 (aconitate hydratase) inhibitor. It is an organofluorine compound and a haloacetic acid. It is a conjugate acid of a fluoroacetate. |
Related CAS | 14214-20-1 (barium salt) 20424-95-7 (copper(2+) salt) 23745-86-0 (potassium salt) 62-74-8 (hydrochloride salt) 63905-85-1 (aluminum salt) 63905-86-2 (calcium salt) 63905-88-4 (magnesium salt) 63905-89-5 (mercury(2+) salt) |
Shelf Life | Stable under recommended storage conditions. |
Solubility | 12.81 M Miscible with water (1.0X10+6 mg/L) at 25 °C Soluble in ethanol Solubility in water: freely soluble |
Synonyms | Compound 1080 fluoroacetic acid fluoroacetic acid, 18F-labeled fluoroacetic acid, aluminum salt fluoroacetic acid, ammonium salt fluoroacetic acid, ammonium salt, 2-(14)C-labeled fluoroacetic acid, barium salt fluoroacetic acid, cadmium salt fluoroacetic acid, calcium salt fluoroacetic acid, copper (2+) salt fluoroacetic acid, lead (+4) salt fluoroacetic acid, magnesium salt fluoroacetic acid, mercury (2+) salt fluoroacetic acid, potassium salt fluoroacetic acid, sodium salt fluoroacetic acid, terbium (+3) salt monofluoroacetate monofluoroacetic acid sodium (18F)fluoroacetate sodium fluoroacetate |
Vapor Pressure | 1.27 mm Hg at 25 °C Vapor pressure, Pa at 20 °C: 534 |
PubChem Compound | 5237 |
Last Modified | Nov 11 2021 |
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